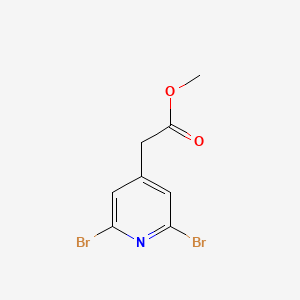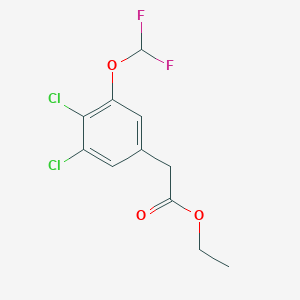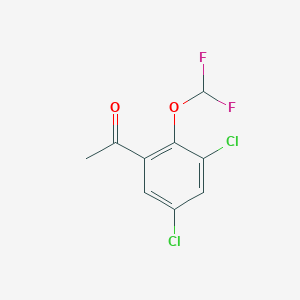
3,4-Dichloro-5-fluorobenzodifluoride
Vue d'ensemble
Description
3,4-Dichloro-5-fluorobenzodifluoride (DCF) is a halogenated organic compound that is widely used in laboratories for its wide range of applications. It is a colorless gas with a sweet, chloroform-like odor and is soluble in many organic solvents. DCF is used in the synthesis of other compounds, as a reagent for the detection of certain compounds, and in the development of novel drug delivery systems. It has also been used in the development of new materials and as a catalyst for a variety of reactions.
Applications De Recherche Scientifique
3,4-Dichloro-5-fluorobenzodifluoride has been used in a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as the synthesis of nitroalkanes and nitroaromatics. 3,4-Dichloro-5-fluorobenzodifluoride has also been used as a reagent for the detection of certain compounds, such as the detection of sulfur dioxide and nitrogen oxide. 3,4-Dichloro-5-fluorobenzodifluoride has been used in the development of novel drug delivery systems, such as the delivery of anti-cancer drugs. It has also been used in the development of new materials, such as polymeric materials for use in medical applications.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-fluorobenzodifluoride is not completely understood. However, it is believed that the halogenated structure of the compound is responsible for its reactivity. 3,4-Dichloro-5-fluorobenzodifluoride is a strong electrophile, which means that it can react with nucleophiles to form covalent bonds. This reactivity is thought to be responsible for its effectiveness in the synthesis of other compounds, as well as its ability to act as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dichloro-5-fluorobenzodifluoride are not well understood. However, it has been suggested that 3,4-Dichloro-5-fluorobenzodifluoride may have some effects on the central nervous system, as it has been shown to cause changes in the levels of certain neurotransmitters in the brain. In addition, studies have shown that 3,4-Dichloro-5-fluorobenzodifluoride may have some effects on the immune system, as it has been shown to inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-Dichloro-5-fluorobenzodifluoride in laboratory experiments include its low cost, its availability, and its wide range of applications. Additionally, it is relatively easy to handle and store. The main limitation of 3,4-Dichloro-5-fluorobenzodifluoride is its toxicity, as it can be irritating to the eyes and skin. Therefore, it is important to use protective equipment when handling the compound.
Orientations Futures
The future directions of 3,4-Dichloro-5-fluorobenzodifluoride include further research into its biochemical and physiological effects, as well as its potential applications in the development of novel drug delivery systems. Additionally, further research is needed to determine the optimal synthesis method and to identify the most effective catalyst for the reaction. Finally, further research is needed to identify other potential applications for 3,4-Dichloro-5-fluorobenzodifluoride, such as in the development of new materials.
Propriétés
IUPAC Name |
1,2-dichloro-5-(difluoromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLLFJWAKKLLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-fluorobenzodifluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















